
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2. It is a brominated pyridine derivative, which incorporates a pyrrolidine ring. This compound is often used in pharmaceutical research and organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine typically involves the bromination of 5-(1-ethylpyrrolidin-2-yl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can improve yield and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridines.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Bromo-5-(pyrrolidin-1-yl)pyridine
- 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Uniqueness
2-Bromo-5-(1-ethylpyrrolidin-2-yl)pyridine is unique due to the presence of the ethyl-substituted pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other brominated pyridine derivatives and can lead to different pharmacological profiles and synthetic applications.
Properties
Molecular Formula |
C11H15BrN2 |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-5-(1-ethylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-2-14-7-3-4-10(14)9-5-6-11(12)13-8-9/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
HSUPJNKMWANKMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


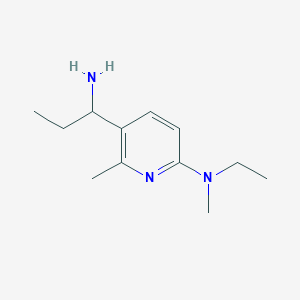
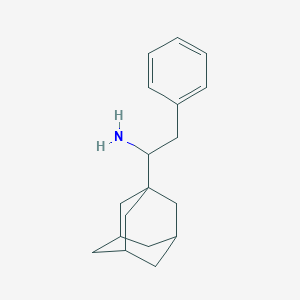
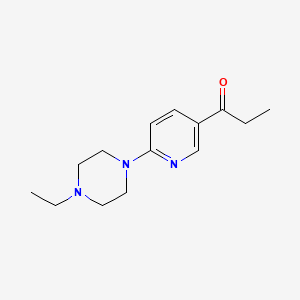
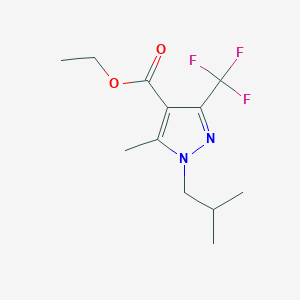

![5-Fluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B11803705.png)
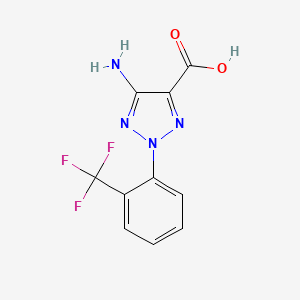

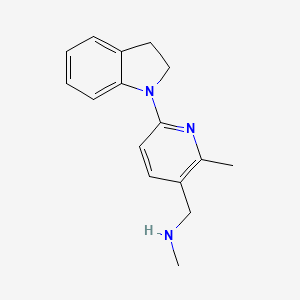
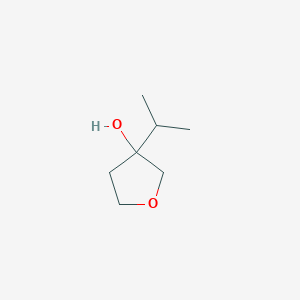
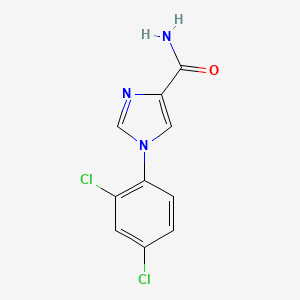
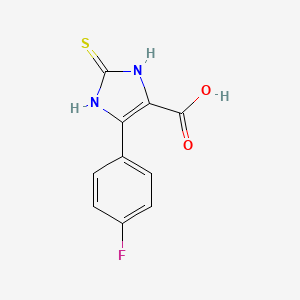
![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)

